1-(4-Fluorophenyl)-1h-indazol-5-amine
Overview
Description
1-(4-Fluorophenyl)-1h-indazol-5-amine is a chemical compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a fluorophenyl group attached to the indazole ring. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-1h-indazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with a suitable indazole precursor in the presence of a catalyst. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-1h-indazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine or nitric acid.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-1h-indazol-5-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-1h-indazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-1h-pyrazole: This compound shares a similar fluorophenyl group but differs in the heterocyclic core structure.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1h-pyrazole: Another fluorinated compound with a different core structure and additional substituents.
Uniqueness: 1-(4-Fluorophenyl)-1h-indazol-5-amine is unique due to its specific indazole core structure, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and binding affinity to molecular targets, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H10FN3 |
---|---|
Molecular Weight |
227.24 g/mol |
IUPAC Name |
1-(4-fluorophenyl)indazol-5-amine |
InChI |
InChI=1S/C13H10FN3/c14-10-1-4-12(5-2-10)17-13-6-3-11(15)7-9(13)8-16-17/h1-8H,15H2 |
InChI Key |
MGLIUYUVMJERKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=C(C=C3)N)C=N2)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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